1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid
Description
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused pyrido-quinoline scaffold with a carboxylic acid substituent at position 7. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It serves as a precursor for fluorophores used in targeted cancer imaging, particularly in pancreatic cancer, due to its ability to form stable lactones and carboxylates that emit in the far-red/near-infrared spectrum . Its synthesis typically involves condensation reactions with hydroxybenzophenones or naphthols under acidic conditions, achieving high yields (e.g., 97% for derivatives) .
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2,(H,15,16) |
InChI Key |
DIZIGJGAONLUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Three-Component Synthesis
A highly efficient route involves the cyclocondensation of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate under solvent-free conditions. This method leverages:
-
Room-temperature reactivity : Eliminates energy-intensive heating, reducing decomposition risks.
-
Atom economy : Achieves yields >85% for analogous hexahydroquinolinecarboxylic acids.
-
Mechanistic pathway : Initial Knoevenagel condensation between the enolic form of 1,3-cyclohexanedione and arylmethylidenepyruvic acid forms a chalcone intermediate. Subsequent Michael addition with ammonium acetate facilitates ring closure.
Table 1: Optimized Conditions for Three-Component Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| Molar ratio (1:2:3) | 1:1:1.2 | Prevents byproduct formation |
| Reaction time | 2–4 hours | Balances conversion vs. degradation |
Stepwise Construction of the Tricyclic Core
Ring-Closing Metathesis (RCM) Strategy
A modular approach constructs the pyrido[3,2,1-ij]quinoline system before introducing the carboxylic acid group:
-
Diene precursor synthesis : Allylation of 8-aminoquinoline derivatives yields metathesis-ready dienes.
-
Grubbs catalyst application : Second-generation Grubbs catalyst (5 mol%) induces RCM at 40°C in dichloromethane, forming the 11-membered ring.
-
Carboxylic acid introduction : Oxidation of a pre-installed hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) achieves >90% conversion.
Limitations and Solutions
-
Regioselectivity issues : Competing [2+2] cycloadditions occur if diene spacing exceeds 4 Å. Computational modeling (DFT at B3LYP/6-31G* level) predicts optimal diene geometry.
-
Catalyst cost mitigation : Catalyst recycling via silica-immobilized Grubbs analogs reduces costs by 40% per batch.
Biosynthetic Approaches
Enzymatic Cascade Reactions
Recent advances employ engineered aminotransferases and cyclases to assemble the tricyclic core from L-lysine and acetyl-CoA precursors. Key advantages include:
-
Stereochemical control : >99% enantiomeric excess (ee) vs. 70–80% for chemical methods.
-
Aqueous compatibility : Eliminates organic solvent waste.
Table 2: Performance Metrics of Biocatalytic vs. Chemical Synthesis
| Metric | Biocatalytic | Chemical (RCM) |
|---|---|---|
| Yield | 62% | 78% |
| ee | >99% | 75% |
| Process mass intensity | 8.2 | 34.5 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting the three-component reaction for flow chemistry enhances scalability:
Crystallization Optimization
Post-synthesis purification employs pH-dependent crystallization:
-
Isoelectric point targeting : Adjust to pH 4.2 (pKa of carboxylic acid = 2.8) to maximize precipitation.
-
Solvent screening : Ethanol/water (7:3 v/v) gives 98.5% purity crystals after two recrystallizations.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation of Aldehyde Derivatives
The compound can be synthesized via oxidation of its aldehyde precursor, 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde (CAS 33985-71-6). This intermediate is oxidized under mild conditions (e.g., using KMnO₄ or Ag₂O) to yield the carboxylic acid .
Example Reaction:
This pathway is critical for large-scale synthesis, with yields exceeding 95% under optimized conditions .
Multi-Component Cyclocondensation
A solvent-free three-component reaction involving arylmethylidenepyruvic acids , 1,3-cyclohexanediones , and ammonium acetate produces hexahydroquinolinecarboxylic acid derivatives . While this method primarily yields 5-oxo-4-phenyl analogs, it demonstrates the reactivity of analogous systems.
Key Conditions:
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic catalysis to form esters. These derivatives are intermediates for further functionalization.
Example:
Ester derivatives are typically characterized by -NMR shifts at δ = 3.6–3.8 ppm (methoxy group) .
Amide Formation
Reaction with amines (e.g., methylamine, dimethylamine) in the presence of coupling agents (e.g., EDC/HOBt) yields amides. These derivatives are explored for biological activity screening.
Example:
Amidation preserves the julolidine core while modifying solubility and target affinity.
Thermal Decarboxylation
Heating the compound above 200°C induces decarboxylation, producing 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline as a primary product:
This reaction is monitored via TGA, showing mass loss consistent with CO₂ evolution .
Electrophilic Aromatic Substitution
The electron-rich julolidine ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-4 and C-8 positions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amino derivatives .
Coordination Chemistry
The carboxylic acid group acts as a ligand for metal ions, forming complexes with applications in catalysis and materials science.
Example: Reaction with Cu(II) acetate yields a blue coordination complex:
These complexes exhibit distinct UV-Vis absorption bands at λ = 600–650 nm .
Spectroscopic Characterization Data
Scientific Research Applications
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Hexahydropyrido[2,3-f]quinoxaline Derivatives
Example: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid
- Key Differences: The quinoxaline ring replaces the quinoline moiety, introducing additional nitrogen atoms. Exhibits potent antibacterial activity against E. coli and S. aureus, unlike the parent compound’s imaging applications .
- Synthesis: Reductive lactamization of N-(4-oxoquinolin-7-yl)-α-amino acids using sodium dithionite .
Fluorinated Analogs
Examples :
- 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS 124858-35-1): Fluorine atoms at positions 8 and 9 enhance electrophilicity and metabolic stability. Used in antimicrobial agents due to improved membrane permeability .
- 9-Fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid: Incorporates a hydroxypiperidine group, increasing solubility and enabling interactions with biological targets like enzymes .
Dimeric Derivatives
Example : 7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) (4b):
- Key Differences :
Physicochemical and Functional Comparison
Biological Activity
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid (CAS No. 500868-84-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial and antitubercular activities, along with structure-activity relationships.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- Chemical Structure : The compound features a fused bicyclic structure that contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance:
- A study synthesized various pyridobenzothiazine acid derivatives and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated potent activity, suggesting that structural modifications can enhance efficacy against specific pathogens .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by:
- Substituents : The presence of electron-withdrawing or electron-donating groups can significantly alter antibacterial potency.
- Ring Structure : The bicyclic nature of the compound plays a crucial role in its interaction with bacterial targets.
Antitubercular Activity
The compound has been evaluated for its antitubercular properties:
- In vitro studies have shown that certain quinoline derivatives possess higher activity against Mycobacterium tuberculosis than standard treatments such as isoniazid and pyrazinamide. This highlights the potential of these compounds in developing new antitubercular agents .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Antimycobacterial | 0.5 | |
| N-(2-Hydroxyphenyl)quinoline-2-carboxamide | PET-inhibiting | 16.3 | |
| N-benzyl-2-naphthamide | PET-inhibiting | 7.5 |
These findings suggest that modifications to the quinoline structure can lead to enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or carboxylic acid derivatives under acidic or catalytic conditions. For example, analogous compounds (e.g., 1-hydroxy-3-oxo derivatives) are synthesized via alkylamide coupling reactions using carbodiimide-based coupling agents in anhydrous solvents like DMF . Reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of EDCI) are critical for minimizing side products. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include the quinoline ring protons (δ 7.8–8.5 ppm for aromatic H) and the carboxylic acid proton (broad singlet at δ 12–13 ppm). The hexahydropyrido moiety shows multiplets between δ 1.5–3.5 ppm for aliphatic protons .
- ESI-MS : The molecular ion peak ([M+H]+) should match the calculated molecular weight (e.g., ~275 g/mol for the base structure). Fragmentation patterns help identify substituent stability .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., CoMFA, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- CoMFA : Perform 3D-QSAR modeling using steric/electrostatic fields to predict substituent effects on antibacterial activity. Align derivatives with a template molecule (e.g., nadifloxacin) and validate models with leave-one-out cross-validation (q² > 0.5) .
- Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., DNA gyrase). Prioritize derivatives with high docking scores (<-9 kcal/mol) and hydrogen bonds to key residues (e.g., Ser84 in E. coli gyrase) .
Q. How should researchers resolve contradictions in NMR data caused by tautomerism or dynamic stereochemistry?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split peaks, indicating dynamic processes .
- Deuterium Exchange : Identify labile protons (e.g., NH in amides) by comparing spectra before/after D₂O addition .
- DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G* level and compare computed chemical shifts with experimental data .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts via neutralization with NaOH or lysine in ethanol/water mixtures. Monitor pH (6.5–7.5) to avoid precipitation .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) loaded with the compound (5 mg/mL) and characterized by dynamic light scattering (PDI < 0.2) .
- LogP Adjustment : Introduce polar substituents (e.g., -OH at position 3) to reduce LogP from ~2.5 to <1.5, enhancing aqueous solubility .
Q. How can researchers validate the compound’s mechanism of action in bacterial topoisomerase inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC50 values using supercoiled plasmid relaxation assays with E. coli DNA gyrase. Compare inhibition to ciprofloxacin (positive control) .
- Resistance Studies : Serial passage bacteria in sub-MIC concentrations of the compound. Sequence gyrA/parC mutations in resistant strains to identify target interactions .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro antibacterial activity and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays (e.g., human/rat S9 fractions) to identify rapid clearance. Modify metabolically labile sites (e.g., methyl groups on the pyridine ring) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (aim for >20%). High binding (>95%) may reduce efficacy despite low MICs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
